molecular formula C9H6ClF3O B1643889 2'-Chloro-3'-(trifluoromethyl)acetophenone CAS No. 129322-82-3

2'-Chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1643889
CAS No.: 129322-82-3
M. Wt: 222.59 g/mol
InChI Key: IQGXHYRICLUDTC-UHFFFAOYSA-N
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Description

2’-Chloro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 2’ position and a trifluoromethyl group at the 3’ position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Mode of Action

It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates . This suggests that it may act as a reagent in certain chemical reactions, facilitating the introduction of the trifluoromethyl group into other molecules.

Pharmacokinetics

Its physical and chemical properties such as density (1255 g/mL at 25 °C), boiling point (163 °C), and vapor pressure (0258mmHg at 25°C) suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Chloro-3’-(trifluoromethyl)acetophenone. For instance, it should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-3’-(trifluoromethyl)acetophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), acidic or basic conditions, and controlled temperatures.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Alcohols derived from the reduction of the carbonyl group.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2’-Chloro-3’-(trifluoromethyl)acetophenone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2’-Chloroacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3’-Trifluoromethylacetophenone: Lacks the chlorine atom, affecting its substitution reactions and biological activity.

    2’-Chloro-4’-(trifluoromethyl)acetophenone: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

2’-Chloro-3’-(trifluoromethyl)acetophenone is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGXHYRICLUDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247018
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129322-82-3
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129322-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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